molecular formula C12H14BrNO4 B1485917 5-Bromo-2-methyl-3-nitrobenzoic acid tert-butyl ester CAS No. 2205384-88-7

5-Bromo-2-methyl-3-nitrobenzoic acid tert-butyl ester

Cat. No. B1485917
CAS RN: 2205384-88-7
M. Wt: 316.15 g/mol
InChI Key: APYWNPYPIRBBLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound could potentially involve the Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Chemical Reactions Analysis

The chemical reactions involving this compound could potentially include protodeboronation of alkyl boronic esters . This process involves a radical approach and can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Synthesis and Characterization

5-Bromo-2-methyl-3-nitrobenzoic acid tert-butyl ester has been a subject of research primarily in the context of organic synthesis and chemical characterization. One study outlines the synthesis and characterization of asymmetric o- and m-nitrobenzoic acids with a 1,3-benzodioxole skeleton, which involved nitration and resolution into enantiomers. These compounds demonstrated potential as chiral derivation agents for alcohols and amines and were suggested as fluorescent building blocks for β-peptide linkages (Suzuki et al., 2004).

Chemical Reagents and Intermediate Compounds

The compound has also been utilized in the synthesis of other chemical products. For instance, 3-Methyl-2-nitrobenzoic acid, closely related to the compound , was used as a starting material in the synthesis of chlorantraniliprole, demonstrating the relevance of such compounds in complex chemical synthesis processes (Yi-fen et al., 2010).

Mechanism of Action

The mechanism of action of this compound in chemical reactions is likely to involve the transfer of formally nucleophilic organic groups from boron to palladium, a process known as transmetalation . This is a key step in the Suzuki–Miyaura coupling reaction .

Safety and Hazards

While specific safety and hazard information for this compound was not found, general safety measures for handling chemical compounds should be followed. These include wearing personal protective equipment, ensuring adequate ventilation, avoiding ingestion and inhalation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

tert-butyl 5-bromo-2-methyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4/c1-7-9(11(15)18-12(2,3)4)5-8(13)6-10(7)14(16)17/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYWNPYPIRBBLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-bromo-2-methyl-3-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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